![molecular formula C18H18F3N3OS B384593 N-[4-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide CAS No. 398996-29-7](/img/structure/B384593.png)

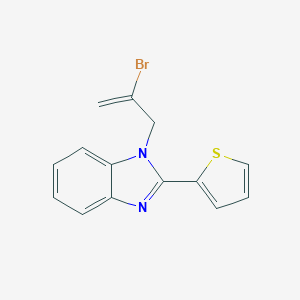

N-[4-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as DF-MP-CTA, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of DF-MP-CTA, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds structurally related to N-[4-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide have been evaluated for their antimicrobial and antiviral activities. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities, suggesting potential for the development of new antimicrobial agents (Reddy et al., 2013).

Synthesis of Neuroleptic Agents

The synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which contain a bis(p-fluorophenyl) group bound to a nitrogen atom of a piperazine moiety, highlights the importance of such structures in pharmaceutical development (Botteghi et al., 2001). This could imply potential applications in designing new drugs for psychiatric disorders.

Antimicrobial Activity of Quinolone Derivatives

Quinolone derivatives with substitutions at the piperazine moiety have been shown to possess potent antimicrobial activity. The structure-activity relationships of these compounds suggest that modifications to the piperazine ring can significantly influence their biological activity, pointing to a research avenue for novel antimicrobial agents (Ziegler et al., 1990).

Flame Retardancy Enhancement

A novel P/N-containing oligomer was synthesized to enhance the flame retardancy of epoxy resin, demonstrating the potential of incorporating specific functional groups into polymers for improved material properties (Zhu et al., 2019). Although not directly related to the queried compound, this research highlights the broader utility of nitrogen-containing rings and fluorinated groups in material science.

Antidepressant and Serotonin Receptor Imaging

Compounds with fluorophenyl and piperazine structures have been explored for their potential as selective serotonin reuptake inhibitors (SSRIs) and for serotonin receptor imaging, suggesting their utility in neuroscience research and the development of treatments for depression (Dorsey et al., 2004; Choi et al., 2015).

Future Directions

The future directions for research and development involving DF-MP-CTA are not specified in the search results. Given its complex structure and the recent interest in the synthesis of piperazine derivatives , it could be a subject of further study in areas such as medicinal chemistry or material science.

properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS/c19-15-3-1-2-4-16(15)23-9-11-24(12-10-23)18(26)22-13-5-7-14(8-6-13)25-17(20)21/h1-8,17H,9-12H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNHKDQUGIAWTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)

![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]acetamide](/img/structure/B384512.png)

![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)

![[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B384514.png)

![1-Acetyl-3-butyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B384517.png)

![5-[[(3-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B384518.png)

![N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B384521.png)

methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}acetamide](/img/structure/B384526.png)

![N-{3-[(3-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384527.png)

![3-(5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-ol](/img/structure/B384529.png)

![4,7,7-trimethyl-3-oxo-N-[2-(1H-pyrrol-1-yl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384533.png)